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molecular formula C10H12N2 B8422207 5-Amino-2,4-dimethylindole

5-Amino-2,4-dimethylindole

Cat. No. B8422207
M. Wt: 160.22 g/mol
InChI Key: QNMQRFQSRKOKOK-UHFFFAOYSA-N
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Patent
US07781591B2

Procedure details

Addition of MeMgBr to 2-methyl-5-nitroindole followed by hydrogenation over Pd/C provided 5-amino-2,4-dimethylindole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Mg+].[Br-].[CH3:4][C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][C:10]([N+:14]([O-])=O)=[CH:9][CH:8]=2>[Pd]>[NH2:14][C:10]1[C:11]([CH3:1])=[C:12]2[C:7](=[CH:8][CH:9]=1)[NH:6][C:5]([CH3:4])=[CH:13]2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C2C=C(NC2=CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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